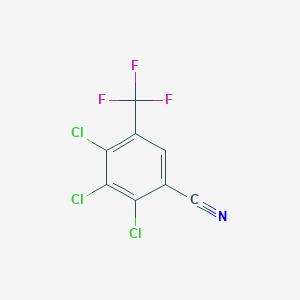

2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

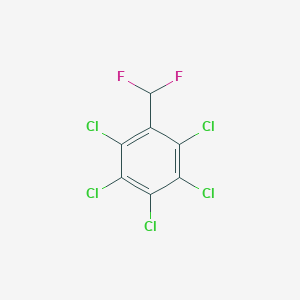

2,3,4-Trichloro-5-(trifluoromethyl)benzonitrile, also known as trifluoromethylbenzonitrile (TFMBN), is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a molecular formula of C7H2Cl3F3N. TFMBN is highly reactive and has a high boiling point (128°C). It is primarily used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

TFMBN is a highly reactive compound, and its reactivity is due to its electron-withdrawing 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrilehyl group. This group increases the electron density of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. The 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrilehyl group also increases the acidity of the compound, making it easier to form a carbocation intermediate. This intermediate can then undergo a variety of reactions, such as substitution, elimination, and addition reactions.

Biochemical and Physiological Effects

TFMBN is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of pharmaceuticals, and these pharmaceuticals may have biochemical and physiological effects. Additionally, TFMBN is highly reactive and can undergo a variety of reactions, and these reactions may produce compounds that have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using TFMBN in laboratory experiments is its high reactivity, which allows it to be used in a variety of reactions. Additionally, TFMBN is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using TFMBN in laboratory experiments is its toxicity. TFMBN is toxic and should be handled with caution.

Future Directions

There are a variety of potential future directions for the use of TFMBN in scientific research. These include its use as a reagent in the synthesis of organic compounds, its use as a catalyst in the production of polymers, and its use as an intermediate in the synthesis of pharmaceuticals. Additionally, TFMBN could be used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, TFMBN could be used to develop new methods of synthesis and new materials. Finally, TFMBN could be used to develop new catalysts and new analytical techniques.

Synthesis Methods

TFMBN can be synthesized through a variety of methods, including the reaction of trichlorobenzonitrile with 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrilehanesulfonyl chloride in the presence of a base. This method yields the desired product in high yields, with a purity of up to 99%. Other methods of synthesis include the reaction of 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrilehylbenzoyl chloride with trichlorobenzonitrile and the reaction of 2,3,4-Trichloro-5-(trifluoromethyl)benzonitrilehanesulfonyl chloride with trichlorobenzonitrile.

Scientific Research Applications

TFMBN has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals. It is also used in the synthesis of organic compounds, such as the synthesis of carboxylic acids, alcohols, and amines. Additionally, TFMBN is used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.

properties

IUPAC Name |

2,3,4-trichloro-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl3F3N/c9-5-3(2-15)1-4(8(12,13)14)6(10)7(5)11/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSCYMMFOVIOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C(F)(F)F)Cl)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl3F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)

![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)